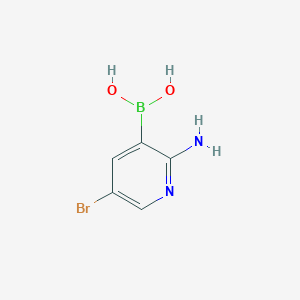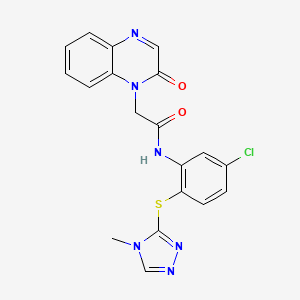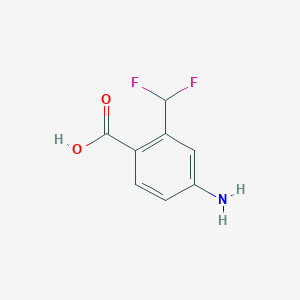
4-Amino-2-(difluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of an amino group (-NH2) and a difluoromethyl group (-CF2H) attached to a benzoic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(difluoromethyl)benzoic acid typically involves multiple steps. One common method starts with m-fluoroaniline as the raw material. The amino group is protected using benzyl chloride, followed by formylation through the Vilsmeier-Haack reaction. The intermediate is then oxidized to form a carboxylic acid using the Pinnick oxidation method. Finally, the nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of m-fluoroaniline as a starting material is advantageous due to its availability and cost-effectiveness. The overall yield of the process can reach up to 57.4%, with product purity exceeding 98% .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or potassium dichromate are commonly used.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives
Aplicaciones Científicas De Investigación
4-Amino-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the interaction .
Comparación Con Compuestos Similares
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 4-Amino-2,6-difluorobenzoic acid
- 4-Amino-2-methylbenzoic acid
Comparison: 4-Amino-2-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to trifluoromethyl derivatives, the difluoromethyl group offers a different balance of lipophilicity and electronic effects, which can influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C8H7F2NO2 |
|---|---|
Peso molecular |
187.14 g/mol |
Nombre IUPAC |
4-amino-2-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7H,11H2,(H,12,13) |
Clave InChI |
MQDPNUXCSYCKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



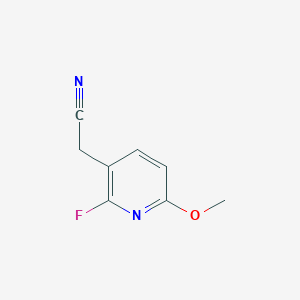


![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)


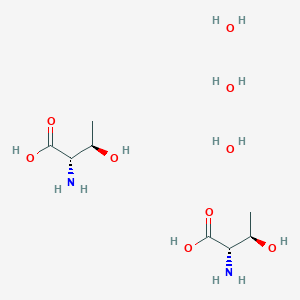
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)


![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
